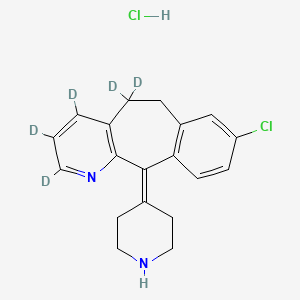

Desloratadine-d5 Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H20Cl2N2 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |

InChI |

InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i1D,2D,3D2,9D; |

InChI Key |

XJJLVGAIFJSMSJ-XEUYGSPTSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H].Cl |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Desloratadine Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The targeted placement of deuterium atoms within a molecule is crucial for achieving the desired modification of its metabolic profile. Several established methods are employed for site-specific deuteration in organic synthesis.

Use of Deuterated Building Blocks: This is one of the most reliable strategies for ensuring the precise location of deuterium atoms. The synthesis begins with a starting material or an intermediate that already contains deuterium at the desired positions. This "bottom-up" approach avoids the potential for scrambling or incomplete deuteration that can occur with other methods. For instance, in the synthesis of other deuterated antihistamines, a commercially available deuterated reagent like dimethyl sulfate-d6 has been used to introduce the isotopic label at a specific stage. researchgate.net For Desloratadine-d5, a plausible strategy involves using a pre-deuterated piperidine (B6355638) ring as a key building block.

Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of labile protons in a molecule with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O), deuterated acids (e.g., deuterated trifluoromethanesulfonic acid, TfOD), or deuterated bases. wikipedia.orgclockss.org The reaction is often facilitated by a catalyst (acid, base, or metal) and can be targeted to specific sites based on the acidity or accessibility of the protons. For example, H-D exchange has been effectively used for the deuteration of histidine and histamine (B1213489) derivatives under specific conditions. clockss.org

Catalytic Deuteration: This technique typically uses deuterium gas (D₂) and a metal catalyst, such as palladium, platinum, or nickel, to introduce deuterium across a double or triple bond. It can also be used for the reductive amination of ketones or aldehydes with a deuterated reducing agent. While highly effective for saturating bonds, its application for site-specificity in a complex molecule like desloratadine (B1670295) depends on the presence of a suitable functional group that can be reduced without affecting other parts of the structure.

Chemical Synthesis Pathways for Desloratadine-d5 Hydrochloride

The synthesis of this compound would logically follow a modified version of the established synthetic routes for non-deuterated Desloratadine. A common industrial synthesis for Desloratadine involves the hydrolysis or demethylation of a precursor, often Loratadine (B1675096) or an N-substituted derivative. google.comgoogle.comgoogle.com

A plausible pathway for this compound would incorporate a deuterated precursor. The "d5" designation suggests five deuterium atoms, which are most likely located on the piperidine ring, a common site of metabolism. The synthesis would start with a piperidine-d5 synthon, which is then integrated into the tricyclic core structure of Desloratadine.

The final step would involve the formation of the hydrochloride salt by treating the deuterated Desloratadine base with hydrochloric acid.

Table 1: Proposed Synthetic Steps for this compound

| Step | Reaction | Description | Key Reagents |

| 1 | Precursor Synthesis | Synthesis of the core tricyclic ketone intermediate. | Varies based on route |

| 2 | Wittig or Horner-Wadsworth-Emmons Reaction | Coupling of the tricyclic ketone with a deuterated piperidone ylide to form the exocyclic double bond and introduce the d4-piperidine ring. | Piperidone-d4 derivative, phosphonium (B103445) ylide or phosphonate (B1237965) reagent |

| 3 | N-Deprotection/Final Assembly | Removal of a protecting group from the piperidine nitrogen to yield Desloratadine-d4 base. (Note: A d5 label could be achieved if the N-H proton is also exchanged, or if another C-H is targeted). | Acid or base hydrolysis (e.g., HBr, NaOH) google.comgoogle.com |

| 4 | Salt Formation | Treatment of the Desloratadine-d5 free base with hydrochloric acid to produce the final hydrochloride salt. | HCl |

This table represents a generalized and plausible synthetic approach. Specific industrial processes may vary.

Advanced Purification Techniques for Isotopic Purity

Ensuring the chemical and isotopic purity of this compound is critical. The final product must be free of chemical impurities and, importantly, must have a very high percentage of the d5 isotopologue compared to partially deuterated (d1-d4) or non-deuterated (d0) versions. rsc.org

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the purification of the final compound. acs.org By selecting appropriate columns and mobile phases, HPLC can effectively separate the desired deuterated compound from starting materials, by-products, and other chemical impurities. Reverse-phase HPLC is commonly employed for compounds in this class. acs.org

Isotopic Purity Verification: After initial purification, advanced analytical techniques are required to confirm the isotopic enrichment and structural integrity of the molecule. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for assessing isotopic purity. nih.govresearchgate.net HRMS can resolve the small mass differences between the various deuterated and non-deuterated isotopologues (e.g., d0, d1, d2, d3, d4, d5). By analyzing the mass spectrum, the relative abundance of each isotopologue can be calculated, providing a quantitative measure of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information.

¹H NMR (Proton NMR): This technique is used to verify the positions of deuteration. The absence of a proton signal at a specific position in the ¹H NMR spectrum indicates successful deuterium incorporation at that site. rsc.org

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): This can also show the effect of deuterium substitution on the carbon signals (e.g., splitting patterns), further confirming the location of the labels.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Provided |

| HPLC | Chemical Purification & Purity | Separates the target compound from chemical impurities. Provides chemical purity data based on peak area (e.g., >99%). acs.org |

| HRMS | Isotopic Purity & Structural Confirmation | Measures the mass-to-charge ratio with high accuracy, allowing for the quantification of isotopic enrichment by comparing the relative intensities of d0 to d5 isotopologues. rsc.orgnih.gov |

| NMR Spectroscopy | Structural Confirmation & Site of Deuteration | Confirms the overall chemical structure and verifies the specific sites of deuterium incorporation by observing the absence of proton signals (¹H NMR) or the presence of deuterium signals (²H NMR). rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of Desloratadine D5 Hydrochloride

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds like Desloratadine-d5 Hydrochloride. It provides crucial information regarding the molecular weight, isotopic purity, and structural integrity of the molecule.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition and confirming the isotopic purity of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with errors of less than 3 ppm, which allows for the confident assignment of molecular formulas. nih.gov For this compound, with a molecular formula of C₁₉H₁₅D₅Cl₂N₂, the expected monoisotopic mass can be calculated with high precision. pharmaffiliates.comlgcstandards.com

HRMS analysis is crucial for verifying the successful incorporation of the five deuterium (B1214612) atoms and ensuring the absence of significant amounts of partially deuterated or non-deuterated species. The isotopic distribution pattern observed in the mass spectrum serves as a fingerprint for the compound's isotopic composition. Any deviation from the theoretically calculated pattern would indicate isotopic impurities.

Table 1: Theoretical vs. Observed Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅D₅Cl₂N₂ |

| Theoretical Monoisotopic Mass (M) | 351.10 |

| Theoretical [M+H]⁺ | 352.11 |

| Observed [M+H]⁺ (example) | 352.1098 |

Note: The observed mass is an example and can vary slightly between instruments.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. In the context of this compound, MS/MS is essential for confirming the specific locations of the deuterium atoms within the molecule.

In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The mass-to-charge ratios of these fragments provide information about the structural components of the molecule.

For instance, a common fragmentation pathway for Desloratadine (B1670295) involves the loss of the piperidine (B6355638) ring. By comparing the fragmentation patterns of Desloratadine and Desloratadine-d5, the location of the deuterium atoms can be pinpointed. For example, if a fragment ion retains all five deuterium atoms, it indicates that the deuterium labels are not on the portion of the molecule that was lost. Conversely, a shift in the mass of a fragment ion by five daltons compared to the corresponding fragment of the non-labeled standard confirms the presence of the deuterium atoms on that specific fragment.

A study utilizing a triple quadrupole mass spectrometer monitored the transition of the precursor ion to a specific product ion for quantification. For Desloratadine-d4, the transition m/z 315.20 → m/z 263.20 was observed, indicating a loss of a fragment with a mass of 52 Da. psu.edu Similarly, for Desloratadine-d5, the transition of m/z 316.2 → m/z 264.3 has been used for quantification in human plasma. researchgate.netjchr.org This confirms that the deuterium atoms are located on the stable part of the molecule that remains after fragmentation.

Table 2: Exemplary MS/MS Fragmentation Data for Desloratadine-d5

| Precursor Ion [M+H]⁺ | Product Ion | Neutral Loss | Interpretation |

|---|

Note: Data derived from studies on deuterated Desloratadine analogs. researchgate.netjchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules, including the confirmation of isotopic labeling. Different NMR techniques provide complementary information about the molecular framework and the precise location of deuterium atoms.

¹H NMR spectroscopy is used to detect the presence and environment of protons in a molecule. In the case of this compound, ¹H NMR is primarily employed to analyze the level of any residual, non-deuterated protons at the labeled positions. The integration of the signals corresponding to these residual protons, relative to the signals of the non-deuterated protons in the molecule, allows for the calculation of the isotopic enrichment. A high degree of deuteration is indicated by the significant reduction or complete absence of signals at the positions where deuterium atoms have been incorporated.

²H NMR, or deuterium NMR, is a specialized technique that directly observes the deuterium nuclei. This provides unambiguous confirmation of the positions of the deuterium atoms within the molecule. Each deuterium atom will produce a signal in the ²H NMR spectrum at a chemical shift characteristic of its chemical environment. This technique is the most direct method for verifying the regioselectivity of the deuteration reaction and confirming that the deuterium atoms are in the intended positions. For example, the SMILES notation for this compound, ClC1=CC(CC([2H])([2H])C2=C([2H])C([2H])=C([2H])N=C2/3)=C(C=C1)C3=C4CCNCC\4.Cl, indicates the specific locations of the deuterium atoms, which can be confirmed by ²H NMR. lgcstandards.com

Table 3: Compound Names

| Compound Name |

|---|

| Desloratadine |

| Desloratadine Hydrochloride |

| Desloratadine-d4 |

| Desloratadine-d5 |

| This compound |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal analytical techniques for the characterization of pharmaceutical compounds. IR spectroscopy provides detailed information about the functional groups present in a molecule, serving as a molecular fingerprint for structural confirmation. UV-Vis spectroscopy offers insights into the electronic transitions within the molecule, which is useful for quantitative analysis and understanding its electronic properties.

The IR spectrum of Desloratadine exhibits characteristic absorption bands corresponding to its distinct functional groups. researchgate.net For this compound, the spectrum is nearly identical to its non-deuterated counterpart, with the primary difference being the vibrations involving the deuterium-labeled positions. The fundamental stretching vibrations of carbon-deuterium (C-D) bonds appear at lower frequencies (around 2100-2200 cm⁻¹) compared to carbon-hydrogen (C-H) bonds (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. The main characteristic peaks for the core structure of Desloratadine are detailed in the table below. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Peaks for Desloratadine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3300-3500 | N-H bend (Amines) |

| 3000-3020 | C-H stretch (Aromatic) |

| 2800-2950 | C-H stretch (Alkanes) |

| 1640-1690 | C=N-R stretch (Imines) |

| 1610-1640 | C=C stretch (Conjugated Alkene) |

| 1475, 1600 | C=C stretch (Aromatic) |

Data sourced from analysis of non-deuterated Desloratadine, with expected similar peaks for the deuterated analogue, except for C-D vibrations. researchgate.net

The UV-Vis spectrum of Desloratadine is influenced by the solvent used for analysis. The maximum absorbance (λmax) is a key parameter derived from the spectrum, which is essential for quantitative methods like HPLC with UV detection. Studies have reported different λmax values depending on the solvent system, which alters the electronic environment of the chromophores in the molecule. ijpir.comjchps.com

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Desloratadine

| Solvent | λmax (nm) |

|---|---|

| Methanol (B129727) | 242 ijpir.com |

Chromatographic Purity Assessment Methodologies

The purity of isotopically labeled compounds like this compound is critical, particularly when it is used as an internal standard in quantitative bioanalytical assays. moravek.comcriver.com Purity is typically assessed in two aspects: chemical purity and isotopic purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining chemical purity, ensuring the absence of process-related impurities or degradants. moravek.comlgcstandards.com

Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Desloratadine and, by extension, its deuterated analogue. These methods employ different combinations of stationary phases (columns), mobile phases, and detection wavelengths to achieve optimal separation and quantification. For instance, a certificate of analysis for this compound reported an HPLC purity of over 98.5% when measured at 210 nm. lgcstandards.com Desloratadine-d5 is frequently used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Desloratadine in biological matrices. jchr.orgresearchgate.net

The table below summarizes several reported HPLC methods used for the analysis of Desloratadine, which are applicable for the purity assessment of this compound.

Table 3: High-Performance Liquid Chromatography (HPLC) Methods for Desloratadine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| RP-C18 (250mm x 4.6mm, 5µm) | Acetonitrile (B52724) : 0.05M Phosphate (B84403) Buffer : Methanol (48:45:7 v/v/v) | 0.8 | 247 | asianpubs.org |

| Inertsil ODS-3V (250mm x 4.6mm, 5µm) | Methanol : Phosphate Buffer pH 7.0 (70:30 v/v) | 1.0 | 254 | researchgate.net |

| C18 Phenomenex (250mm x 4.6mm, 5µm) | Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer pH 3.9 (25:75 v/v) | 1.0 | 270 | scholarsresearchlibrary.com |

Isotopic purity, which measures the percentage of the molecule that contains the desired number of deuterium atoms, is also a critical parameter. It is typically determined using mass spectrometry (MS). ansto.gov.aunih.gov A certificate of analysis for a specific lot of this compound showed an isotopic purity of 98.7%, with the d5 isotopologue being the most abundant at 94.74%. lgcstandards.com Ensuring high isotopic purity is essential to prevent cross-contribution to the signal of the non-labeled analyte in mass spectrometric analyses. acs.org

Bioanalytical Method Development and Validation Utilizing Desloratadine D5 Hydrochloride

Role of Deuterated Internal Standards in Quantitative Analytical Chemistry

In the landscape of quantitative analytical chemistry, particularly within bioanalytical applications, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. musechem.compubcompare.ai Deuterated internal standards, such as Desloratadine-d5 Hydrochloride, are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This isotopic labeling renders the internal standard chemically identical to the analyte of interest, in this case, desloratadine (B1670295), but with a different molecular weight. musechem.com This key difference allows for its distinction by mass spectrometry, while its chemical similarities ensure it behaves nearly identically to the analyte during sample preparation and analysis. scioninstruments.com

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying drugs and their metabolites in complex biological matrices like plasma. researchgate.net However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.govannlabmed.org This can result in inaccurate quantification. annlabmed.org

Deuterated internal standards, like this compound, are instrumental in mitigating these matrix effects. clearsynth.commdpi.com Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. texilajournal.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification. scioninstruments.com For instance, even with significant ion suppression, if both the analyte and the internal standard signals are suppressed by the same factor, their ratio remains constant. myadlm.org

It is important to note that for optimal compensation, the deuterated internal standard should co-elute as closely as possible with the analyte. myadlm.org Significant separation between the analyte and a heavily deuterated standard can lead to differential matrix effects and compromise the accuracy of the results. researchgate.netnih.gov

Enhancement of Analytical Precision, Accuracy, and Reproducibility

The use of deuterated internal standards like this compound significantly enhances the precision, accuracy, and reproducibility of bioanalytical methods. musechem.comclearsynth.com

Precision refers to the closeness of repeated measurements to each other. By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard reduces the variability between analyses, thus improving precision. scioninstruments.commonadlabtech.com

Accuracy is the closeness of a measured value to the true value. The internal standard corrects for analyte loss during sample extraction and compensates for matrix effects, ensuring that the final calculated concentration is a more accurate reflection of the true concentration in the sample. musechem.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis

The quantification of desloratadine and its metabolites in biological fluids often requires highly sensitive analytical methods due to their low concentrations. tandfonline.com LC-MS/MS has become the method of choice for this purpose, offering high selectivity and sensitivity. europa.eunih.gov

Optimization of Chromatographic Separation Parameters (e.g., Stationary Phase, Mobile Phase, Flow Rate)

Effective chromatographic separation is crucial for minimizing interferences and achieving reliable quantification. Key parameters that are optimized include:

Stationary Phase (Column): The choice of the analytical column is critical. For the analysis of desloratadine, C18 columns are frequently used. psu.eduresearchgate.netresearchgate.net The selection of the stationary phase is based on achieving good peak shape, resolution, and retention for the analyte and internal standard. psu.edu In some instances, other columns like cyano columns have been explored to optimize separation. innovareacademics.in

Mobile Phase: The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate), is optimized to achieve efficient separation and enhance ionization in the mass spectrometer. psu.eduresearchgate.net The pH of the mobile phase can also be adjusted to improve the protonation and chromatographic retention of the analytes. psu.edu Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness. researchgate.net

Flow Rate: The flow rate of the mobile phase is adjusted to obtain optimal separation within a reasonable run time. researchgate.netresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm) researchgate.net | Kromasil C18 (150mm x 4.6mm, 5µm) psu.edu |

| Mobile Phase | 10 mM ammonium formate (B1220265): methanol (B129727) (20:80, v/v) researchgate.net | Methanol: Acetonitrile (60:40V/V): 10mM Ammonium formate (70:30V/V) psu.edu |

| Flow Rate | 0.7 mL/min researchgate.net | 1.0 mL/min psu.edu |

Selection of Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring, Selected Ion Monitoring)

Mass spectrometry provides the high selectivity needed for trace analysis in complex matrices.

Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for desloratadine analysis, typically operated in the positive ion mode to generate protonated molecules [M+H]+. researchgate.netingentaconnect.com

Detection Mode: Multiple Reaction Monitoring (MRM) is the most frequently employed detection mode for quantitative bioanalysis. In MRM, a specific precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. psu.eduresearchgate.net This highly specific transition significantly reduces background noise and enhances sensitivity. psu.edu

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Desloratadine | 311.2 | 259.2 | researchgate.net |

| Desloratadine-d5 | 316.2 | 264.3 | researchgate.net |

Method Validation Principles for Bioanalytical Research Applications

Before a bioanalytical method can be used for routine analysis of study samples, it must undergo a thorough validation process to ensure its reliability. labmanager.comeuropa.eu Regulatory agencies like the FDA and EMA provide guidelines for bioanalytical method validation. labmanager.comeuropa.eu The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. labmanager.comajpsonline.com

Accuracy: The closeness of the determined value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations. labmanager.comajpsonline.com The mean value should generally be within ±15% of the nominal value. asianpharmtech.com

Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (within a single run) and inter-day (between different runs) levels. labmanager.comajpsonline.com The precision should not exceed 15% coefficient of variation (CV). asianpharmtech.com

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the response ratio against the concentration, and a regression analysis is performed. ajpsonline.comnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. ajpsonline.comnih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. asianpharmtech.comajpsonline.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. labmanager.comajpsonline.com

A successfully validated method ensures that the data generated is reliable and can be used for pharmacokinetic and other research applications. asianpharmtech.com

Evaluation of Selectivity and Specificity

Selectivity and specificity are critical for ensuring that the analytical method can differentiate the analyte and internal standard from other components in the biological sample, such as metabolites, endogenous substances, and concomitant medications. In the context of desloratadine analysis using this compound, this is typically achieved through a combination of chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net

Liquid chromatography, often using a C18 or C8 reverse-phase column, separates desloratadine and its deuterated internal standard from other matrix components based on their physicochemical properties. researchgate.netjchr.orgresearchgate.net The subsequent detection by tandem mass spectrometry (MS/MS) provides an additional layer of specificity. This is accomplished by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For desloratadine, a common transition monitored is m/z 311.2 → 259.2, while for Desloratadine-d5, the transition is m/z 316.2 → 264.3. researchgate.netjchr.orgresearchgate.net The five-dalton mass difference between the analyte and the internal standard ensures that they are clearly distinguishable by the mass spectrometer, minimizing the risk of cross-talk or interference. researchgate.netnih.gov

To validate selectivity, blank matrix samples (e.g., plasma) from multiple sources are analyzed to confirm the absence of interfering peaks at the retention times of desloratadine and this compound. revistadechimie.ro Additionally, the method's ability to distinguish desloratadine from its main metabolite, 3-hydroxydesloratadine, is a key aspect of specificity. nih.govnih.gov

Determination of Linearity and Calibration Range

The linearity of a bioanalytical method establishes the relationship between the concentration of the analyte and the instrumental response. This is determined by analyzing a series of calibration standards prepared by spiking known concentrations of desloratadine into a blank biological matrix. The response ratio of the analyte to the internal standard (Desloratadine-d5) is then plotted against the nominal concentration of the analyte.

For the analysis of desloratadine using Desloratadine-d5 as an internal standard, methods have been validated over a wide range of concentrations, demonstrating excellent linearity. For instance, one LC-MS/MS method showed linearity over a concentration range of 5.0 to 5000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9994. researchgate.netjchr.org Another study reported a linear range of 40.1 to 8005.0 pg/mL with a correlation coefficient greater than 0.999. researchgate.net The use of a weighted linear regression model, such as 1/x² or 1/x, is often employed to ensure accuracy across the entire calibration range.

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For desloratadine, sensitive methods have achieved LLOQs as low as 25 pg/mL and 40.1 pg/mL. researchgate.netnih.gov

Table 1: Linearity and Calibration Range of Desloratadine Bioanalytical Methods

| Linearity Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |

| 5.0 - 5000.0 | ≥ 0.9994 | 5.0 | researchgate.netjchr.org |

| 40.1 - 8005.0 | > 0.999 | 40.1 | researchgate.net |

| 100 - 11,000 | Not specified | 100 | nih.gov |

| 25 - 10,000 | Not specified | 25 | nih.gov |

Assessment of Accuracy, Precision, and Recovery

Accuracy and precision are fundamental parameters for demonstrating the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples.

For methods utilizing this compound, reported intra- and inter-day precision values are generally well within the accepted limits of ±15% (and ±20% for the LLOQ). For example, one study demonstrated intra-day precision (expressed as the coefficient of variation, %CV) between 0.7% and 2.0% and inter-day precision between 0.7% and 2.7%. researchgate.net The accuracy in the same study ranged from 101.4% to 102.4% for intra-day and 99.5% to 104.8% for inter-day measurements. researchgate.net Another method reported intra- and inter-day precision within 6.5% and 4.3%, respectively, at the LLOQ level. researchgate.net

Recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. The use of a stable isotope-labeled internal standard like Desloratadine-d5 helps to compensate for variability in extraction recovery. Studies have shown mean recovery for desloratadine to be around 74.6%, with the recovery of the internal standard being comparable. nih.gov

Table 2: Accuracy and Precision Data for Desloratadine Analysis

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Multiple QC levels | 0.7 - 2.0 | 0.7 - 2.7 | 101.4 - 102.4 | 99.5 - 104.8 | researchgate.net |

| LLOQ | < 6.5 | < 4.3 | Not specified | Not specified | researchgate.net |

| LLOQ, Low, Mid, High QC | 2.6 - 9.8 | 3.1 - 11.1 | > 94.7 | > 94.0 | nih.govresearchgate.net |

Stability of Analyte and Internal Standard in Relevant Research Matrices

Evaluating the stability of both desloratadine and this compound in various biological matrices under different storage and handling conditions is crucial to ensure that the measured concentrations reflect the true concentrations at the time of sample collection. Stability studies are typically conducted in matrices such as human plasma, tissue homogenates, and in vitro media.

Common stability assessments include:

Freeze-thaw stability: Evaluates the stability after multiple cycles of freezing and thawing. Desloratadine has been found to be stable throughout freeze-thaw cycles. researchgate.net

Bench-top stability: Assesses stability at room temperature for a period that mimics the sample handling time. Desloratadine has demonstrated stability during bench-top conditions. researchgate.net

Long-term stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended period.

Post-preparative stability: Evaluates the stability of the processed samples in the autosampler before analysis. researchgate.net

Stock solution stability: Confirms the stability of the stock solutions of the analyte and internal standard under their storage conditions.

In forced degradation studies, desloratadine has shown significant degradation under oxidative and thermal stress conditions, while being relatively stable under acidic, basic, hydrolytic, and photolytic conditions. researchgate.netscience.gov The stability-indicating nature of the analytical method is confirmed by its ability to resolve the parent drug from any degradation products. science.govnih.gov The use of this compound as an internal standard helps to control for any potential degradation of the analyte during sample processing and analysis, as it is expected to behave similarly to the unlabeled compound.

Application of Desloratadine D5 Hydrochloride in Mechanistic and Pre Clinical Research Studies

Elucidation of Metabolic Pathways and Transformations in In Vitro Systems

The use of stable isotope-labeled compounds like Desloratadine-d5 hydrochloride is instrumental in the detailed investigation of metabolic pathways in controlled in vitro environments, such as liver microsomes.

Investigation of Deuterium-Labeled Metabolite Formation and Identification

The primary application of deuterium-labeled compounds in metabolic studies is to aid in the structural characterization of metabolites. In a study utilizing rat liver microsomes, online hydrogen/deuterium (B1214612) (H/D) exchange high-resolution liquid chromatography-mass spectrometry (HR-LC/MS) was employed to characterize the in vitro metabolites of desloratadine (B1670295). nih.gov This technique helps in differentiating between various types of metabolites, such as hydroxylated metabolites and N-oxides. nih.gov While this particular study focused on the metabolites of unlabeled desloratadine, the principles of H/D exchange are fundamental to the utility of Desloratadine-d5. The known mass shift of the deuterium-labeled parent compound and its subsequent metabolites simplifies their identification in complex biological matrices.

For instance, in mass spectrometry analysis, the proton adducts for desloratadine and its deuterated internal standard, Desloratadine-d5, are detected at distinct mass-to-charge ratios (m/z), such as 311.2→259.2 for desloratadine and 316.2→264.3 for Desloratadine-d5. researchgate.netjchr.org This clear mass difference allows for the unambiguous tracking of the labeled compound and its metabolic products.

Study of Isotope Effects on Enzyme Kinetics and Biotransformation Mechanisms

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, which is common in drug metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov The C-D bond is stronger than the C-H bond, leading to a slower reaction rate.

By comparing the metabolism of this compound with its unlabeled counterpart, researchers can gain insights into the reaction mechanisms of the enzymes responsible for its biotransformation. nih.govplos.org A significant KIE suggests that C-H bond cleavage is a critical step in the metabolic pathway. While specific studies detailing the KIE of Desloratadine-d5 are not widely published, the general principles are well-established. For example, if the deuteration is at a site of hydroxylation, a primary KIE would be expected, providing evidence for the specific metabolic pathway and the enzyme's mechanism of action. The magnitude of the KIE can also provide information on the transition state of the reaction. wikipedia.orgnih.govunl.edu

Investigation of Pharmacokinetic Mechanisms in Pre-clinical Animal Models (Excluding Human Data)

This compound is extensively used as an internal standard for the quantification of desloratadine in plasma samples during pre-clinical pharmacokinetic studies in animal models. researchgate.net This allows for the precise determination of the absorption, distribution, and excretion profiles of the unlabeled drug.

Analysis of Absorption, Distribution, and Excretion Dynamics

In pre-clinical studies, animals such as rats and monkeys are administered desloratadine, and blood samples are taken at various time points. By using this compound as an internal standard in the subsequent LC-MS/MS analysis, researchers can accurately quantify the concentration of desloratadine in the plasma over time. researchgate.netresearchgate.nethelsinki.fi This data is then used to determine key pharmacokinetic parameters.

For example, in a study comparing the toxicity of desloratadine and loratadine (B1675096) in rats and monkeys, pharmacokinetic data was generated. In rats, after administration of desloratadine, gender differences in the maximum plasma concentration (Cmax) were observed. europa.eu In both mice and monkeys, the area under the plasma concentration-time curve (AUC) for desloratadine was 3 to 4 times higher after the administration of desloratadine compared to an equimolar dose of loratadine, with a time to maximum concentration (Tmax) of approximately 2 hours in mice and 3 hours in monkeys. europa.eu

A pharmacokinetic study in Wistar male rats utilized Desloratadine-d5 as an internal standard to quantify remogliflozin (B1679270) etabonate, demonstrating the utility of the labeled compound in biological matrix analysis. researchgate.net

Table 1: Illustrative Pharmacokinetic Parameters of Desloratadine in Pre-clinical Models

| Species | Parameter | Value | Reference |

| Mice | Tmax | ~2 hours | europa.eu |

| Monkeys | Tmax | ~3 hours | europa.eu |

| Rats | NOAEL* | 3 mg/kg | europa.eu |

*No-Observed-Adverse-Effect Level, associated with an AUC about 30-fold higher than in humans at a clinical dose.

Comparative Studies with Unlabeled Desloratadine to Assess Isotope Effects on Disposition

Comparing the pharmacokinetic profiles of this compound and unlabeled desloratadine in the same animal model can reveal the in vivo consequences of the kinetic isotope effect. simsonpharma.com If a significant difference in parameters such as clearance or bioavailability is observed, it suggests that the deuteration has altered the rate of metabolism. nih.gov This can provide valuable information about the primary routes of elimination and the enzymes involved.

For instance, if Desloratadine-d5 exhibits a lower clearance and a longer half-life compared to unlabeled desloratadine, it would indicate that the deuterated positions are key sites of metabolic attack. plos.org Such studies are crucial for understanding the drug's disposition and for the development of potentially "metabolically shielded" drugs, where deuterium substitution is used to improve pharmacokinetic properties.

In Vitro Studies of Drug-Target Interactions and Receptor Binding Assays using Labeled Ligands

Desloratadine is a potent and selective antagonist of the histamine (B1213489) H1 receptor. europa.eumedchemexpress.com In vitro receptor binding assays are essential for characterizing the affinity of a drug for its target. While radiolabeled ligands like [3H]Desloratadine have been used to determine the binding affinity (Kd) of desloratadine to the human histamine H1 receptor, stable isotope-labeled ligands such as this compound can also be employed in competitive binding assays using mass spectrometry-based detection methods. chemsrc.com

In a competitive binding assay, a known amount of the labeled ligand (Desloratadine-d5) would be incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The displacement of the labeled ligand by the test compound is then quantified, allowing for the determination of the test compound's binding affinity. The use of Desloratadine-d5 in such assays offers the advantage of avoiding radioactivity while still providing high sensitivity and specificity.

Impurity Profiling and Degradation Product Analysis of Desloratadine and Its Deuterated Analog

Design and Execution of Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and predict potential degradation pathways. medcraveonline.com These studies are essential for developing stability-indicating analytical methods and ensuring the quality of the drug substance and product. medcraveonline.com For Desloratadine (B1670295), forced degradation studies are performed according to International Conference on Harmonisation (ICH) guidelines, which mandate stress testing under various conditions such as pH, light, oxidation, and heat. medcraveonline.comnih.gov

The design of these studies involves exposing solutions of Desloratadine and its deuterated analog to a range of stress conditions to induce degradation. The goal is to achieve a target degradation of approximately 10-30%, which is sufficient to detect and identify degradation products without completely degrading the parent molecule. ekb.eg

Key stress conditions applied in forced degradation studies of Desloratadine include:

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures. ekb.eg Studies have shown that Desloratadine is relatively stable under acidic and basic conditions, with only slight degradation observed. nih.govresearchgate.net

Oxidative Degradation: Hydrogen peroxide is commonly used as the oxidizing agent. medcraveonline.com Desloratadine has been found to be highly susceptible to oxidative stress, leading to significant degradation. nih.govresearchgate.net

Thermal Degradation: The drug substance is exposed to dry heat at high temperatures. nih.gov Desloratadine is noted to be extremely unstable in the presence of dry heat, showing significant degradation. nih.govnih.govresearchgate.net

Photolytic Degradation: The drug is exposed to UV light. scispace.com While some studies report that photolysis does not cause notable degradation, others have observed a decrease in Desloratadine content over time with UV exposure, indicating a degradation process is occurring. nih.govscispace.com

The following table summarizes the typical conditions used in forced degradation studies for Desloratadine.

| Stress Condition | Reagent/Method | Observations on Desloratadine |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Slight degradation observed. researchgate.net Generally considered stable. nih.gov |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Slight degradation observed. researchgate.net Generally considered stable. nih.gov |

| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Significant degradation. nih.gov Highly susceptible to oxidation. |

| Thermal Degradation | Heating at 40-80°C | Significant degradation. nih.govresearchgate.net Extremely unstable under dry heat. nih.gov |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Conflicting reports; some show stability nih.gov, others show significant degradation over time. scispace.com |

Identification and Structural Elucidation of Degradation Products

Following forced degradation, the next critical step is the identification and structural characterization of the resulting impurities and degradation products. This process is vital for understanding the degradation pathways and ensuring that the analytical methods can effectively separate these compounds from the parent drug.

Several impurities related to the synthesis and degradation of Desloratadine have been identified. google.com For instance, N-formyldesloratadine is a known major degradation product that can form in the presence of certain excipients like lactose. google.com Other potential impurities include deschlorodesloratadine and dehydrodesloratadine. google.com

Advanced analytical techniques are employed for the structural elucidation of these degradants. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-MS/MS, is a powerful tool for separating the degradation products and obtaining molecular weight information. ekb.eg Gas chromatography-mass spectrometry (GC-MS) has also been used to characterize degradation products, particularly after exposure to oxidative stress and UV light. researchgate.netscispace.com For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be utilized. researchgate.net

The table below lists some of the known impurities and degradation products of Desloratadine.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Type |

|---|---|---|---|

| Desloratadine Impurity A | C₁₉H₂₀ClFN₂ | 330.83 | Process Impurity/Degradant pharmaffiliates.com |

| Desloratadine Impurity B | C₁₉H₁₉ClN₂ | 310.12 | Process Impurity/Degradant pharmaffiliates.com |

| Desloratadine Dehydro Impurity | C₁₉H₁₇ClN₂ | 308.8 | Degradant pharmaffiliates.com |

| N-Formyldesloratadine | C₂₀H₂₁ClN₂O | 352.85 | Degradant google.com |

| Desloratadine Dehydro N-Methyl Impurity | C₂₀H₁₉ClN₂ | 322.83 | Process Impurity/Degradant pharmaffiliates.com |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and excipients. nih.gov The development of such a method is a primary goal of forced degradation studies.

For Desloratadine and Desloratadine-d5 Hydrochloride, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques used to develop stability-indicating methods. nih.govrjptonline.org These methods must be able to resolve the main drug peak from all potential degradation products. researchgate.net

The development process involves optimizing several chromatographic parameters:

Stationary Phase: C8 and C18 columns are frequently used, providing good separation for Desloratadine and its related substances. nih.govnih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed to achieve effective separation. nih.govresearchgate.netnih.gov

Detection: UV detection is commonly used, with wavelengths around 242 nm, 254 nm, or 280 nm selected for quantification. researchgate.netrjptonline.org

Once developed, the method is validated according to ICH Q2 guidelines to ensure it is specific, accurate, precise, linear, and robust. nih.govnih.gov The specificity of the method is demonstrated by its ability to separate the parent drug from all degradation products generated during the forced degradation studies, thus proving its stability-indicating power. nih.govnih.gov

| Technique | Column | Mobile Phase Example | Detection (UV) | Reference |

|---|---|---|---|---|

| RP-UPLC | Acquity BEH C18 | Gradient mixture of solvents A and B | 280 nm | nih.gov |

| RP-HPLC | Inertsil ODS-3V C18 | Methanol (B129727):Phosphate Buffer (pH 7.0) (70:30 v/v) | 254 nm | |

| RP-HPLC | Phenomenex C18 | Methanol:Water (70:30 v/v) | 242 nm | rjptonline.org |

| RP-UPLC | Acquity BEH C8 | Gradient of KH₂PO₄/Triethylamine buffer and Acetonitrile/Methanol/Water | Not specified | nih.gov |

Theoretical and Computational Chemistry Studies on Desloratadine and Deuterated Analogs

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Molecular Properties

Quantum mechanical (QM) and molecular dynamics (MD) simulations are cornerstones of computational studies on desloratadine (B1670295), providing a molecular-level understanding of its properties and interactions. QM methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on the electronic structure of the molecule, determining optimized geometries and conformational energies. acs.org MD simulations, on the other hand, model the dynamic behavior of the molecule and its interactions with its environment over time.

MD simulations have been effectively used to study the release of desloratadine from pharmaceutical formulations. For instance, simulations have modeled the release of desloratadine from alloys containing polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol-6000 (PEG-6000). vsu.ruvsu.ru These studies calculate the van der Waals interaction energies between desloratadine and the polymer, as well as between desloratadine and the surrounding water molecules, to understand the release mechanism. vsu.ruvsu.ru The Gromacs program with the Amber 99 force field is a common choice for such simulations. vsu.ruvsu.ru

Furthermore, MD simulations are crucial for studying the interactions between desloratadine and its biological target, the histamine (B1213489) H₁ receptor. nih.govacs.org These simulations treat both the ligand (desloratadine) and the protein receptor as flexible entities, allowing for the refinement of docking poses and providing a more realistic model of the binding process. nih.gov Such computational approaches help in understanding the structural changes upon binding and the key interactions that determine the drug's efficacy. nih.govacs.org

| Simulation Focus | Interacting Molecules | Key Calculated Properties | Computational Method Example | Reference |

|---|---|---|---|---|

| Drug Release | Desloratadine, Polyvinylpyrrolidone (PVP), Water | Van der Waals interaction energies | Molecular Dynamics (Gromacs, Amber 99) | vsu.ru |

| Drug Release | Desloratadine, Polyethylene glycol-6000 (PEG-6000), Water | Interaction energies, Fraction of released molecules | Molecular Dynamics (Gromacs, Amber 99) | vsu.ru |

| Receptor Binding | Desloratadine, Histamine H₁ Receptor | Binding mode, Structural refinement, Interaction analysis | Molecular Dynamics (MD) | nih.govacs.org |

Prediction of Spectroscopic Characteristics and Conformational Analysis

Computational methods are widely used for the conformational analysis of desloratadine and the prediction of its spectroscopic properties. Desloratadine is a conformationally dynamic molecule, and understanding its preferred shapes is essential for explaining its biological activity. nih.gov

A crystal structure prediction (CSP) study, employing QM calculations at the PBE0/6-31G(d,p) level of theory, identified eight different conformational minima for a single desloratadine molecule in the gas phase, all within a narrow energy range of 4 kJ/mol from the global minimum. acs.org This highlights the molecule's flexibility. These computational conformational analyses are critical for understanding the polymorphism of desloratadine, where different crystal forms arise from molecules adopting different conformations. acs.orghec.ac.uk

Computational spectroscopy complements experimental techniques by providing calculated spectra that can aid in interpretation. Time-dependent density functional theory (TD-DFT) has been successfully used to calculate the UV absorption spectra of desloratadine and its parent compound, loratadine (B1675096). researchgate.net Studies have shown that methods like TD-CAM-B3LYP, combined with a polarizable continuum model for solvation, can accurately reproduce the experimental absorption spectra under different conditions, such as varying protonation states. researchgate.net In addition, periodic DFT-D phonon calculations have been used to reproduce experimental terahertz (THz) Raman spectra, helping to elucidate the mechanisms of phase transitions between different polymorphs of desloratadine. acs.org

| Analysis Type | Computational Method | Key Findings for Desloratadine | Reference |

|---|---|---|---|

| Conformational Analysis | Quantum Mechanics (PBE0/6-31G(d,p)) | Identified 8 low-energy conformers in the gas phase. | acs.org |

| UV Spectra Prediction | Time-Dependent DFT (TD-CAM-B3LYP) | Accurately calculated absorption spectra in solution. | researchgate.net |

| Vibrational Spectra | Periodic DFT-D Phonon Calculations | Reproduced experimental THz-Raman spectra to study phase transitions. | hec.ac.ukacs.org |

Modeling of Deuterium (B1214612) Isotope Effects on Reaction Rates and Molecular Interactions

The substitution of hydrogen with its heavier isotope, deuterium, to create compounds like Desloratadine-d5 Hydrochloride, can significantly alter molecular properties. These alterations are known as isotope effects and can be modeled using computational methods. The primary impact of deuteration is on the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, making it more stable and requiring more energy to break. nih.gov

Effect on Reaction Rates: This difference in bond strength leads to the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.gov In pharmacology, this is particularly relevant for drug metabolism, much of which is catalyzed by cytochrome P450 (P450) enzymes. nih.gov If the rate-limiting step of a drug's metabolism involves C-H bond cleavage, deuterating that specific position can slow down its metabolic clearance. nih.govplos.org Computational modeling, including molecular docking, can help identify potential sites of metabolism on a molecule, thereby guiding where deuteration might be most effective. nih.gov The magnitude of the KIE (expressed as kH/kD) indicates the extent to which the reaction is slowed; a value significantly greater than 1 suggests that C-H bond cleavage is a rate-limiting step. nih.govplos.org

| Effect Type | Underlying Principle | Predicted Consequence for Deuterated Desloratadine | Reference |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) on Metabolism | C-D bond is stronger and breaks more slowly than C-H bond. | Slower rate of metabolic reactions mediated by P450 enzymes if C-H cleavage is rate-limiting. | nih.govnih.govnih.gov |

| Effect on Noncovalent Interactions | Minor changes in molecular volume and polarizability upon deuteration. | Potential alteration of binding affinity to receptors and other proteins due to modified hydrophobic and van der Waals interactions. | cchmc.orgresearchgate.netnih.gov |

| Effect on Acid-Base Equilibrium | Changes in zero-point energy and hydrogen bond strength. | Shift in pKa values, potentially affecting solubility and receptor interaction at physiological pH. | mdpi.com |

Role of Desloratadine D5 Hydrochloride As a Pharmaceutical Reference Standard

Importance in Analytical Quality Control and Research Laboratories

The use of Desloratadine-d5 Hydrochloride as a reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical methods in both quality control (QC) and research and development (R&D) settings. musechem.comamerigoscientific.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. acanthusresearch.comnih.gov

In analytical quality control, reference standards are a critical component of the testing workflow, helping to guarantee the safety and efficacy of pharmaceutical products. sigmaaldrich.com this compound is used to:

Calibrate Analytical Instruments: It provides a known point of reference for calibrating instruments like mass spectrometers, ensuring the measurements are accurate. synthinkchemicals.comwikipedia.org

Validate Analytical Methods: Method validation is a crucial process to demonstrate that an analytical procedure is suitable for its intended purpose. musechem.com Using a SIL standard helps assess key validation parameters such as accuracy, precision, linearity, and sensitivity. musechem.comrjptonline.org

Quantify the Active Pharmaceutical Ingredient (API): In quantitative analysis, a known amount of the SIL internal standard is added to a sample containing the unlabeled analyte (Desloratadine). musechem.com Because the SIL standard behaves almost identically to the analyte during sample preparation (e.g., extraction) and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. thermofisher.comresearchgate.net This allows for accurate correction of variations and ensures the final measurement reflects the true concentration of the analyte. musechem.comnih.gov

Mitigate Matrix Effects: Biological samples (like plasma) are complex matrices that can interfere with the analysis, either suppressing or enhancing the instrument's signal for the analyte. nih.govthermofisher.com Since the SIL standard is affected by the matrix in the same way as the unlabeled drug, it effectively normalizes these variations, leading to more reliable results. thermofisher.comnih.gov

In research laboratories, particularly during drug development and in pharmacokinetic studies, this compound is essential for accurately measuring the concentration of Desloratadine (B1670295) in biological fluids such as plasma. nih.gov This is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The improved stability and enhanced detection sensitivity provided by deuterium (B1214612) labeling are significant advantages in these applications.

A study on the quantification of Desloratadine and its metabolite in human plasma utilized deuterated Desloratadine (DES-D5) as the internal standard. The method demonstrated that using the SIL standard significantly reduced the matrix effect, a common challenge in bioanalysis. nih.gov

| Parameter | Role of Desloratadine-d5 HCl in QC/Research | Benefit |

| Quantitative Analysis | Acts as an internal standard in LC-MS/MS assays. nih.gov | Corrects for variations in sample preparation and instrument performance, ensuring accurate concentration measurement. musechem.com |

| Method Validation | Serves as a benchmark to evaluate method performance. musechem.com | Confirms the accuracy, precision, and robustness of the analytical method. rjptonline.org |

| Matrix Effect Correction | Co-elutes with the analyte and experiences similar ionization suppression or enhancement. thermofisher.com | Improves the reliability and accuracy of results from complex biological samples. nih.govnih.gov |

| Pharmacokinetic Studies | Enables precise quantification of the drug in biological matrices over time. | Provides reliable data on a drug's ADME profile. |

Traceability and Certification of Reference Materials

For a reference standard to be authoritative, its properties must be accurately known and linked to a recognized standard, a concept known as metrological traceability. wikipedia.orgresearchgate.net Certified Reference Materials (CRMs) are standards that have been characterized by a metrologically valid procedure for one or more specified properties and are accompanied by a certificate that provides the value of the property, its associated uncertainty, and a statement of traceability. wikipedia.org

This compound, when used as a pharmaceutical reference standard, is often supplied as a CRM or a Pharmaceutical Secondary Standard qualified as a CRM. thomassci.com This ensures its suitability for regulatory purposes and high-stakes quality control testing. The certification process for these materials is rigorous and typically performed under an accredited quality system, such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration laboratories). thomassci.comwikipedia.org

The certificate of analysis (CoA) accompanying a certified standard like this compound is a critical document. It provides comprehensive information about the material, including:

Certified concentration or purity value and its associated uncertainty.

A statement of metrological traceability to the International System of Units (SI). researchgate.net

Information on the characterization methods used (e.g., qNMR, mass balance). sigmaaldrich.com

Recommended storage conditions and expiration date.

This traceability ensures that measurements made in one laboratory are comparable to those made in another, anywhere in the world. synthinkchemicals.comresearchgate.net Using a CRM provides confidence that the laboratory's analytical system is performing correctly and that the results are accurate and reliable, which is essential for regulatory submissions and ensuring patient safety. synthinkchemicals.com

| Feature | Description | Importance |

| Certification | The reference material is produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. thomassci.com | Guarantees the quality, identity, and purity of the standard. |

| Traceability | The certified value of the material is linked to a higher-order standard, such as those from a National Metrology Institute or to the SI. wikipedia.orgresearchgate.net | Ensures comparability and consistency of measurement results across different laboratories and over time. researchgate.net |

| Certificate of Analysis (CoA) | A document that provides the certified property value, its uncertainty, and a statement of traceability. wikipedia.org | Provides the user with all necessary information to correctly use the standard and have confidence in the results. |

| Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. wikipedia.org | Quantifies the doubt about the result of a measurement and is a key component of establishing traceability. |

Application in Method Transfer and Inter-Laboratory Comparability Studies

The transfer of an analytical procedure (TAP) from one laboratory (the sending unit) to another (the receiving unit) is a common and critical process in pharmaceutical development and manufacturing. researchgate.net The goal is to ensure that the receiving lab can perform the method and obtain comparable results to the sending lab. The success of a method transfer relies heavily on the use of a well-characterized and consistent reference standard.

This compound, as a certified reference standard, plays a vital role in this process. By providing both laboratories with the exact same high-quality standard, it eliminates a significant potential source of variability. researchgate.net This allows for a more direct comparison of the performance of the method and the proficiency of the analysts in each location. A study on the method transfer for the assay of Desloratadine highlighted the importance of a well-defined procedure and acceptance criteria to minimize the risk of variability in results between laboratories. researchgate.net

Similarly, inter-laboratory comparability studies (also known as round-robin or proficiency tests) are conducted to assess the performance of multiple laboratories in performing a specific analysis. In these studies, identical, homogenous samples are sent to participating labs, and their results are compared against a reference value. The use of a single, certified reference standard like this compound by all participants is fundamental to:

Establishing a Common Baseline: It ensures that all labs are calibrating their instruments and validating their results against the same benchmark.

Assessing Method Performance: It helps determine the reproducibility and robustness of an analytical method when performed by different analysts using different equipment in various environments.

Evaluating Laboratory Proficiency: It provides an objective measure of a laboratory's ability to produce accurate and reliable data, which is often a requirement for accreditation under standards like ISO/IEC 17025.

The use of stable isotope-labeled internal standards is particularly advantageous in these studies as they correct for inter- and intra-patient matrix variability, which can be a significant source of error in clinical and bioanalytical settings. nih.gov By ensuring that all participating laboratories use the same high-purity, certified this compound standard, organizers of comparability studies can more accurately assess and quantify the variability that arises from the laboratories' procedures rather than from the standard itself. synthinkchemicals.comresearchgate.net

Future Research Directions and Emerging Methodologies for Deuterated Compounds

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds is fundamental to the quantitative accuracy and reproducibility of advanced omics technologies. In these fields, Desloratadine-d5 Hydrochloride is primarily used as an internal standard for the precise measurement of its non-deuterated counterpart, Desloratadine (B1670295), in complex biological matrices.

In metabolomics , which involves the comprehensive study of metabolites in a biological system, deuterated standards are indispensable. They are used to correct for variations in sample preparation and mass spectrometry signal response, enabling the accurate quantification of endogenous and exogenous molecules. The use of a deuterated standard like Desloratadine-d5 allows researchers to reliably track the metabolic fate of Desloratadine, contributing to a deeper understanding of its pharmacokinetic profile.

In proteomics , the large-scale study of proteins, deuterated compounds contribute to understanding drug-protein interactions and protein dynamics. While Desloratadine-d5 itself is not used to label proteins, the principles of deuterium (B1214612) labeling are central to techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS provides insights into protein conformation, folding, and binding dynamics. researchgate.net The precise quantification of a small molecule ligand like Desloratadine, facilitated by its d5-labeled standard, is often a critical parallel component of such studies to correlate ligand concentration with observed changes in protein structure.

| Omics Technology | Application of Deuterated Compounds (e.g., Desloratadine-d5) | Research Objective |

|---|---|---|

| Metabolomics | Internal standard for quantitative mass spectrometry. | Accurate measurement of drug and metabolite concentrations in biological fluids and tissues. |

| Proteomics (HDX-MS) | Used to quantify the non-labeled drug, complementing protein dynamics studies. | Investigate conformational changes in target proteins (e.g., H1-receptor) upon drug binding. |

Novel Applications in Systems Pharmacology and Mechanistic Toxicology Research

Deuterated compounds are becoming increasingly important in building predictive models for drug action and toxicity.

Systems pharmacology aims to understand the effects of a drug on the body as a whole by integrating data from multiple biological scales. Quantitative pharmacokinetic (PK) data is the foundation of these models. Stable isotope-labeled internal standards, including this compound, are essential for generating the high-quality concentration-time data required for robust PK modeling. pharmafocusasia.compharmaffiliates.com These models can help predict drug distribution, efficacy, and potential drug-drug interactions.

In mechanistic toxicology , research focuses on understanding the biochemical and molecular events that lead to adverse drug effects. The "deuterium kinetic isotope effect" is a key principle applied in this area. Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the enzymatic reaction, a phenomenon known as the "deuterium switch". musechem.com This allows researchers to:

Identify Bioactivation Pathways: By deuterating specific positions on a drug molecule, researchers can reduce the formation of certain metabolites. If the toxicity of the compound is subsequently reduced, it provides strong evidence that the blocked metabolic pathway was responsible for generating a reactive or toxic species.

Stabilize Chiral Centers: Deuterium substitution can reduce the interconversion between stereoisomers, allowing for the study of the pharmacological and toxicological properties of a single, stable stereoisomer.

While this compound is used as a standard, its existence underscores the utility of creating deuterated analogues to probe metabolic pathways and identify any potential for the formation of toxic metabolites in preclinical studies. researchgate.net

| Research Area | Role of Deuterated Compounds | Example Application |

|---|---|---|

| Systems Pharmacology | Internal standard for generating precise pharmacokinetic data for computational models. | Developing models to predict how Desloratadine concentrations change over time in different patient populations. |

| Mechanistic Toxicology | Probing metabolic pathways via the kinetic isotope effect to identify reactive metabolites. | Synthesizing specifically deuterated versions of a drug to determine which metabolic pathway leads to toxicity. |

Automation and High-Throughput Analytical Methodologies for Deuterated Compounds

The demand for faster and more efficient drug development pipelines has driven significant advances in the automation of analytical methodologies. Deuterated compounds are central to the success of these high-throughput systems.

The automation of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a prime example. Modern systems now feature fully automated sample handling, mixing, and analysis, which significantly increases throughput and reproducibility. acs.org This allows for the rapid screening of drug candidates and the characterization of protein-ligand interactions.

Furthermore, the development of data-independent acquisition (DIA) methods in mass spectrometry has revolutionized data analysis. nih.govbohrium.com These workflows enable the automated curation and authentication of data from complex experiments, reducing the time-consuming and error-prone process of manual data inspection. sciprofiles.com

In the context of this compound, its use as an internal standard is integral to automated and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. These systems are used for a variety of applications, from metabolic stability screening in early drug discovery to clinical sample analysis, where thousands of samples can be processed with high precision and minimal manual intervention.

| Automated Methodology | Key Advantage | Relevance to Deuterated Standards |

|---|---|---|

| Automated HDX-MS Systems | Increased throughput and reproducibility for studying protein dynamics. researchgate.net | Enables large-scale screening studies where quantitative drug data (using standards) is also required. |

| Data-Independent Acquisition (DIA) | Automates data analysis and curation, reducing manual effort and potential for error. nih.govbohrium.com | Improves the efficiency of processing large datasets from studies using deuterated internal standards. |

| High-Throughput LC-MS/MS | Rapid and automated quantification of analytes in large numbers of samples. | Reliable quantification is dependent on the consistent performance of the deuterated internal standard (e.g., Desloratadine-d5). |

Q & A

Q. What statistical methods address dose-response variability in this compound studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics. Apply Akaike Information Criterion (AIC) to compare one- vs. two-compartment models. Bootstrap resampling (n=1000) validates parameter estimates (e.g., Vd, CL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.